

Technical Guide: IR-820 Absorbance Spectrum in Methanol

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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance properties of the near-infrared (NIR) dye **IR-820** when dissolved in methanol. The information is curated for professionals in research and development who utilize NIR dyes for applications such as in vivo imaging, photothermal therapy, and as contrast agents.

Core Photophysical Properties

IR-820, an indocyanine dye, exhibits a strong and distinct absorbance profile in the near-infrared spectrum when dissolved in methanol. This characteristic makes it a valuable tool for a variety of biomedical applications. The key quantitative data regarding its absorbance in methanol are summarized below.

Parameter	Value	Unit	Reference
Peak Absorbance (λ_{max})	820	nm	[1][2][3][4][5][6]
Molar Extinction Coefficient (ϵ)	198,181	$\text{M}^{-1}\text{cm}^{-1}$	[2]
Molar Extinction Coefficient (ϵ)	184,000	$\text{M}^{-1}\text{cm}^{-1}$	[7]

Note: Minor variations in the molar extinction coefficient can arise from differences in experimental conditions and the purity of the dye.

Experimental Protocol for Absorbance Measurement

The following protocol outlines a standard procedure for determining the absorbance spectrum of **IR-820** in methanol, based on established methodologies.^[8]

1. Materials and Equipment:

- **IR-820** dye
- Methanol (spectroscopic grade)
- Volumetric flasks and pipettes
- Polystyrene or quartz cuvettes (1.5 mL)
- UV-Vis Spectrophotometer (e.g., CaryWinUV)

2. Preparation of Stock Solution:

- Accurately weigh a small amount of **IR-820** powder.
- Dissolve the powder in a known volume of spectroscopic grade methanol to create a concentrated stock solution.
- Ensure complete dissolution by gentle vortexing or sonication.

3. Preparation of Working Solutions:

- Perform serial dilutions of the stock solution with methanol to prepare a series of working solutions with concentrations in the linear absorbance range (typically 0.5 - 5 μM).^[2] It is crucial that the maximum absorbance remains below 3 AU to ensure adherence to the Beer-Lambert law.^[8]

4. Spectrophotometric Measurement:

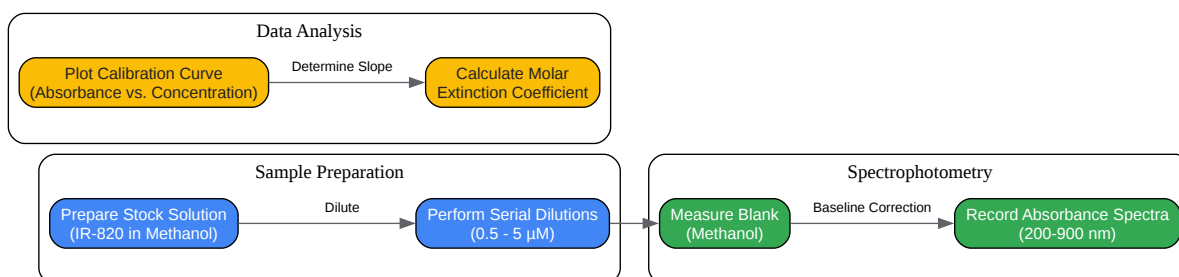
- Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.[8]
- Use a cuvette containing only methanol as a blank to perform an automatic baseline correction.[8]
- Measure the absorbance spectrum of each working solution from 200 to 900 nm.[8]
- Record the wavelength of maximum absorbance (λ_{max}) and the absorbance value at this wavelength.

5. Data Analysis:

- Plot a calibration curve of absorbance at λ_{max} versus the concentration of the **IR-820** solutions.
- The molar extinction coefficient (ϵ) can be calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the absorbance spectrum of **IR-820** in methanol.



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Caption: Workflow for UV-Vis absorbance analysis of **IR-820** in methanol.

Signaling Pathways

Currently, the primary application of **IR-820** described in the scientific literature is as a photophysical agent for imaging and photothermal therapy rather than as a modulator of specific signaling pathways. Its utility in drug development is largely associated with its physical properties for targeted delivery and therapy rather than direct interaction with signaling cascades. Further research may elucidate any potential interactions with cellular signaling pathways.

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